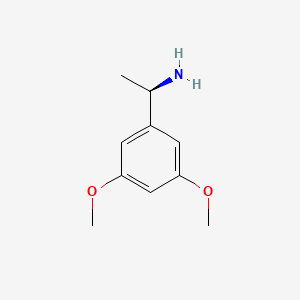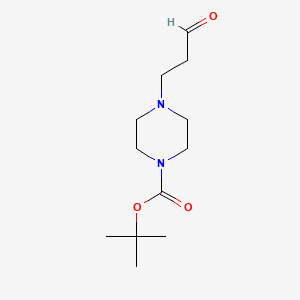
3-FLUORO-4-METHYLBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonoyl coenzyme A (Arachidonoyl-CoA) is a key intermediate in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid involved in signaling pathways related to inflammation, cellular signaling, and the maintenance of the phospholipid bilayer in cell membranes. Lithium salts, including "Arachidonoyl coenzyme A lithium salt," are explored for their potential in various biochemical applications, leveraging lithium's properties to affect cellular processes.
Synthesis Analysis
The synthesis of "Arachidonoyl coenzyme A lithium salt" involves the esterification of arachidonic acid to form arachidonoyl-CoA, followed by the introduction of lithium ions to replace sodium or potassium ions typically found in the coenzyme A salt forms. This process might leverage methods similar to those used in the synthesis of other lithium organic compounds, focusing on maintaining the integrity of the arachidonoyl-CoA while ensuring the effective incorporation of lithium ions.
Molecular Structure Analysis
The molecular structure of "Arachidonoyl coenzyme A lithium salt" combines the complex structure of arachidonoyl-CoA, which includes a long chain of arachidonic acid attached to the coenzyme A backbone, with lithium ions. The presence of lithium is expected to slightly alter the molecular conformation and properties of the compound, potentially affecting its reactivity and interaction with enzymes and cellular membranes.
Chemical Reactions and Properties
Lithium ions can affect the behavior of arachidonoyl-CoA in biological systems. Lithium's interactions with enzymes that metabolize phosphoinositides and its role in modulating signal transduction pathways might influence how arachidonoyl-CoA is utilized within cells. For example, lithium has been shown to affect the arachidonic acid cascade, altering the production of various eicosanoids and potentially impacting inflammatory responses and cellular signaling mechanisms (Rapoport, 2014).
科学的研究の応用
Radiosynthesis and PET Imaging
Positron Emission Tomography Ligand Development : A study focused on developing a novel PET ligand, 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This compound demonstrated promising in vitro and in vivo binding to mGluR1, making it a potential tool for in vivo evaluation of mGluR1 in various neurological conditions (Yamasaki et al., 2011).
Imaging for Metabotropic Glutamate Receptor : Another study evaluated the utility of [18F]FITM, a similar compound, as a PET ligand for imaging mGluR1 in rat and monkey brains. This study found high uptake of the radioactivity in various brain regions, suggesting its utility in determining the regional distribution and density of mGluR1 (Yamasaki et al., 2012).
Chemical Synthesis and Modification
Iron-Catalyzed Fluorination : A study described a mild, iron-catalyzed fluorination process of benzylic, allylic, and unactivated C-H bonds. N-fluoro-2-methylbenzamides underwent chemoselective fluorine transfer to yield fluorides. This method demonstrates broad substrate scope and functional group tolerance (Groendyke et al., 2016).
Intramolecular Hydrogen Bonding in Arylamide Oligomers : A computational and experimental study on ortho-fluoro- and ortho-chloro-N-methylbenzamide demonstrated that the -F substituent can be used to fine-tune the rigidity of the oligomer backbone, affecting its shape and flexibility (Galan et al., 2009).
Pharmacological Evaluation
Novel GPR52 Agonists : The design and synthesis of 4-azolyl-benzamide derivatives as novel GPR52 agonists, including compounds with 3-fluoro-5-(trifluoromethyl)benzyl and 2-methylbenzamide, were explored for their potential in treating psychiatric disorders (Tokumaru et al., 2017).
Synthesis of Androgen Receptor Antagonists : A study on the synthesis of MDV3100, a potent androgen receptor antagonist, involved the synthesis of intermediates like 4-amino-2-fluoro-N-methylbenzamide, demonstrating the role of fluoro-benzamides in medicinal chemistry (Zhi-yu, 2012).
Sigma Receptor Ligands for PET Imaging : Research on fluorinated halobenzamides, including 4-fluoro-substituted benzamides, has shown high affinity for sigma-1 receptors, indicating their potential use in PET imaging to study tissues containing these receptors (Dence et al., 1997).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
特性
CAS番号 |
175277-86-8 |
|---|---|
製品名 |
3-FLUORO-4-METHYLBENZAMIDE |
分子式 |
C8H9FN2O |
分子量 |
168.17 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)


